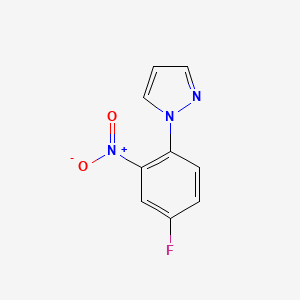

1-(4-fluoro-2-nitrophenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC14654647

Molecular Formula: C9H6FN3O2

Molecular Weight: 207.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6FN3O2 |

|---|---|

| Molecular Weight | 207.16 g/mol |

| IUPAC Name | 1-(4-fluoro-2-nitrophenyl)pyrazole |

| Standard InChI | InChI=1S/C9H6FN3O2/c10-7-2-3-8(9(6-7)13(14)15)12-5-1-4-11-12/h1-6H |

| Standard InChI Key | GPLAVCBFQLLNDD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(N=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |

Introduction

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-fluoro-2-nitrophenyl group. This compound is of significant interest in medicinal chemistry and material sciences due to its unique structural features and potential biological activities. The presence of fluorine and nitro groups on the phenyl ring influences its chemical properties and interactions with biological targets.

Synthesis and Chemical Reactivity

The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole typically involves multiple steps, which can vary based on the starting materials and desired yields. The compound's reactivity is influenced by its functional groups, allowing for modifications to create derivatives with enhanced properties.

| Synthetic Steps | Description |

|---|---|

| Starting Materials | Various organic compounds |

| Reaction Conditions | Temperature, solvent choice, reaction time |

| Product Yield | Dependent on reaction conditions |

Biological Activity and Applications

Pyrazole derivatives, including 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole, are studied for their pharmacological effects. The unique combination of fluorine and nitro substituents may enhance its binding affinity to biological targets, influencing its efficacy and selectivity in therapeutic applications.

| Biological Activity | Potential Applications |

|---|---|

| Pharmacological Effects | Anti-inflammatory, analgesic |

| Therapeutic Potential | Pharmaceutical agent |

Related Compounds and Comparisons

Several related compounds have been studied for their unique properties and biological activities:

-

1-(4-Chloro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid: This compound features chlorine instead of fluorine, resulting in different electronic properties.

-

1-(4-Fluoro-2-aminophenyl)-1H-pyrazole-3-carboxylic acid: The amino group substitution may alter biological activity compared to the nitro group.

-

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid at position 4 affects reactivity and biological activity.

| Compound | Structural Features | Unique Attributes |

|---|---|---|

| 1-(4-Chloro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid | Chlorine instead of fluorine | Different electronic properties |

| 1-(4-Fluoro-2-aminophenyl)-1H-pyrazole-3-carboxylic acid | Amino group instead of nitro | Potentially different biological activity |

| 1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid | Carboxylic acid at position 4 | Variation in reactivity and biological activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume